molecular formula C12H9ClN2O2 B14459921 Picolinamide, 5-(o-chlorophenoxy)- CAS No. 72133-69-8

Picolinamide, 5-(o-chlorophenoxy)-

Cat. No.: B14459921
CAS No.: 72133-69-8
M. Wt: 248.66 g/mol
InChI Key: JALWKINJHJGLMI-UHFFFAOYSA-N
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Description

Picolinamide, 5-(o-chlorophenoxy)- is a chemical compound that belongs to the class of picolinamides It is characterized by the presence of a picolinamide core structure with an o-chlorophenoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of picolinamide, 5-(o-chlorophenoxy)- typically involves the reaction of picolinamide with o-chlorophenol in the presence of a suitable base. One common method involves the use of potassium carbonate (K2CO3) as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out at elevated temperatures, usually around 120°C, for a specific duration to ensure complete conversion .

Industrial Production Methods

Industrial production of picolinamide, 5-(o-chlorophenoxy)- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Picolinamide, 5-(o-chlorophenoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Zinc in aqueous hydrochloric acid

    Substitution: Sodium hydroxide (NaOH), potassium hydroxide (KOH)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces amines.

Scientific Research Applications

Picolinamide, 5-(o-chlorophenoxy)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of picolinamide, 5-(o-chlorophenoxy)- involves its interaction with specific molecular targets. For instance, it has been shown to selectively inhibit the fungal lipid-transfer protein Sec14p, which is crucial for fungal cell viability . This selective inhibition is achieved through the binding of the compound to the active site of the protein, thereby disrupting its function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Picolinamide, 5-(o-chlorophenoxy)- stands out due to its selective inhibition of fungal lipid-transfer proteins without affecting mammalian proteins. This selectivity makes it a promising candidate for antifungal drug development with potentially lower toxicity compared to other compounds.

Properties

CAS No.

72133-69-8

Molecular Formula

C12H9ClN2O2

Molecular Weight

248.66 g/mol

IUPAC Name

5-(2-chlorophenoxy)pyridine-2-carboxamide

InChI

InChI=1S/C12H9ClN2O2/c13-9-3-1-2-4-11(9)17-8-5-6-10(12(14)16)15-7-8/h1-7H,(H2,14,16)

InChI Key

JALWKINJHJGLMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=CN=C(C=C2)C(=O)N)Cl

Origin of Product

United States

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